2-Bromo-1-(2-methoxyphenyl)ethanol

Description

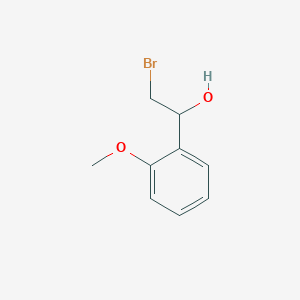

Structure

2D Structure

3D Structure

Properties

CAS No. |

142363-61-9 |

|---|---|

Molecular Formula |

C9H11BrO2 |

Molecular Weight |

231.09 g/mol |

IUPAC Name |

2-bromo-1-(2-methoxyphenyl)ethanol |

InChI |

InChI=1S/C9H11BrO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8,11H,6H2,1H3 |

InChI Key |

FROJNSZKFGHHNR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(CBr)O |

Origin of Product |

United States |

Foundational Significance As a Reactive Intermediate

The utility of 2-Bromo-1-(2-methoxyphenyl)ethanol as a reactive intermediate is rooted in the dual functionality imparted by the bromine and hydroxyl groups. This combination allows for a variety of subsequent chemical transformations, making it a valuable precursor in multi-step synthetic pathways.

The presence of a good leaving group (bromide) adjacent to a nucleophilic center (the hydroxyl group) is a classic structural motif for intramolecular reactions. Treatment of this compound with a base can readily induce an intramolecular SN2 reaction, leading to the formation of 2-(2-methoxyphenyl)oxirane (B139928). prepchem.com This transformation is a cornerstone of its reactivity, providing access to epoxides which are themselves highly valuable synthetic intermediates.

Furthermore, the individual functional groups can be targeted for specific reactions. The secondary alcohol can be oxidized to the corresponding ketone, 2-Bromo-1-(2-methoxyphenyl)ethanone, a compound that has been investigated for its biological activities. medchemexpress.com Conversely, the bromine atom can be subjected to nucleophilic substitution with a wide range of nucleophiles, such as amines, thiols, or cyanides, to introduce new functional groups. Reductive debromination is also a feasible transformation, yielding 1-(2-methoxyphenyl)ethanol. This diverse reactivity makes this compound a versatile node in synthetic strategies.

A summary of the key reactions of this compound as a reactive intermediate is presented below:

| Reaction Type | Reagents and Conditions | Product |

| Intramolecular Cyclization | Base (e.g., KOH, NaH) | 2-(2-methoxyphenyl)oxirane |

| Oxidation | Oxidizing agent (e.g., PCC, Swern) | 2-Bromo-1-(2-methoxyphenyl)ethanone |

| Nucleophilic Substitution | Various nucleophiles (e.g., RNH₂, RSH, NaCN) | Substituted ethanol (B145695) derivatives |

| Reduction | Reducing agent (e.g., H₂, Pd/C) | 1-(2-methoxyphenyl)ethanol |

Strategic Utility As a Chiral Building Block

The carbon atom bearing the hydroxyl group in 2-Bromo-1-(2-methoxyphenyl)ethanol is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-2-Bromo-1-(2-methoxyphenyl)ethanol and (S)-2-Bromo-1-(2-methoxyphenyl)ethanol. The ability to selectively synthesize one of these enantiomers is of paramount importance in modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules where stereochemistry is critical.

The primary route to enantiomerically enriched this compound is through the asymmetric reduction of its corresponding ketone, 2-Bromo-1-(2-methoxyphenyl)ethanone. This transformation can be achieved using a variety of methods, including enzymatic reductions with ketoreductases or chemo-catalytic methods employing chiral catalysts. For instance, processes involving microorganisms have been successfully used for the asymmetric reduction of similar halo-substituted phenylethanones to their corresponding chiral alcohols.

Once obtained in enantiopure form, these chiral bromohydrins serve as valuable building blocks. The stereochemistry of the alcohol can direct the outcome of subsequent reactions, allowing for the synthesis of complex molecules with a high degree of stereocontrol. For example, the base-induced cyclization of a single enantiomer of the bromohydrin will yield the corresponding enantiopure epoxide, a versatile precursor for the synthesis of a wide array of chiral compounds. The ability to introduce new functionalities while retaining the stereochemical integrity at the benzylic position makes chiral this compound a strategic asset in asymmetric synthesis.

Contextualization Within Halohydrin Chemistry

Conventional Synthetic Pathways

Conventional methods are foundational in organic synthesis and often involve a two-step sequence: the formation of a ketone precursor followed by its reduction, or the direct formation of the bromohydrin from an alkene or epoxide.

A common route to halohydrins involves the electrophilic addition of a bromine source to an alkene in the presence of a nucleophile, such as water. For the synthesis of this compound, a suitable precursor is 2-methoxystyrene. The reaction with a brominating agent like N-bromosuccinimide (NBS) in an aqueous solvent system, such as dimethyl sulfoxide (B87167) (DMSO) and water, leads to the formation of the desired bromohydrin. This reaction proceeds via a bromonium ion intermediate, which is then attacked by water to yield the product.

Another related approach involves the ring-opening of an epoxide. Starting with 2-methoxystyrene oxide, treatment with hydrobromic acid (HBr) results in the opening of the epoxide ring by the bromide ion, yielding this compound.

Perhaps the most common conventional synthesis involves the reduction of the corresponding α-bromo ketone, 2-bromo-1-(2-methoxyphenyl)ethanone. This ketone precursor is accessible through the bromination of 2'-methoxyacetophenone. The subsequent reduction of the carbonyl group to a hydroxyl group is typically achieved using a metal hydride reducing agent.

Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this transformation due to its selectivity for ketones and aldehydes, its operational simplicity, and its mild reaction conditions. rsc.orgabo.fiodinity.com The reaction is generally carried out in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695), at room temperature. odinity.com Following the reduction, a standard aqueous workup yields the racemic this compound. While this method is efficient, it produces an equal mixture of the (R) and (S) enantiomers. odinity.com

Table 1: Conventional Synthesis via Reduction of 2-Bromo-1-(2-methoxyphenyl)ethanone

| Precursor | Reagent | Solvent | Typical Yield | Product |

|---|---|---|---|---|

| 2-Bromo-1-(2-methoxyphenyl)ethanone | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | High | Racemic this compound |

Enantioselective Synthesis Approaches

To access enantiomerically pure forms of this compound, which are often required for pharmaceutical applications, asymmetric synthesis methods are employed. These methods utilize chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Asymmetric reduction of the prochiral ketone, 2-bromo-1-(2-methoxyphenyl)ethanone, is the most direct and widely studied enantioselective route. This can be achieved using metal-based catalysts or small organic molecule catalysts.

Transition metal complexes featuring chiral ligands are highly effective for the asymmetric hydrogenation and transfer hydrogenation of ketones. nih.govwiley-vch.dersc.org Ruthenium and rhodium-based catalysts are prominent in this field. nih.govwiley-vch.dersc.org For the reduction of α-halo ketones, chiral Ru(II) complexes, often with diphosphine and diamine ligands, have demonstrated high efficiency and enantioselectivity. nih.govcapes.gov.brdicp.ac.cn

In a typical asymmetric transfer hydrogenation, a hydrogen source like formic acid/triethylamine azeotrope or isopropanol (B130326) is used in the presence of a catalytic amount of the chiral metal complex. dicp.ac.cn These reactions can produce the desired alcohol with high yields and excellent enantiomeric excess (e.e.). The specific stereochemical outcome, whether the (R) or (S) enantiomer is formed, depends on the chirality of the ligand used in the catalyst system.

Table 2: Examples of Metal-Catalyzed Asymmetric Reduction of Ketones

| Catalyst Type | Ligand Type | Hydrogen Source | Typical Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Ruthenium(II) | Chiral Diphosphine/Diamine | Formic Acid/Triethylamine | >95% |

| Rhodium(I) | Chiral Bisphosphine (e.g., BINAP) | H₂ | >90% |

Organocatalysis offers a metal-free alternative for asymmetric synthesis. youtube.com The Corey-Bakshi-Shibata (CBS) reduction is a premier example of an organocatalytic method for the enantioselective reduction of ketones. nrochemistry.comalfa-chemistry.comorganic-chemistry.orgwikipedia.org This reaction utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, in combination with a borane (B79455) reducing agent (e.g., borane-tetrahydrofuran (B86392) or borane-dimethyl sulfide). nrochemistry.comorganic-chemistry.orgwikipedia.org

The CBS catalyst coordinates with both the borane and the ketone, organizing them in a structured transition state that facilitates a highly face-selective hydride transfer. nrochemistry.comalfa-chemistry.com This method is known for its high enantioselectivity across a broad range of ketone substrates. alfa-chemistry.com By selecting the appropriate enantiomer of the catalyst, either the (R) or (S) alcohol can be synthesized with high predictability and typically high enantiomeric excess. nrochemistry.comwikipedia.org The reaction must be carried out under anhydrous conditions as water can negatively impact the enantioselectivity. nrochemistry.comwikipedia.org

Table 3: Organocatalytic Asymmetric Reduction via CBS Method

| Catalyst | Reducing Agent | Key Feature | Typical Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Chiral Oxazaborolidine (CBS catalyst) | Borane (BH₃) | Predictable stereochemistry based on catalyst chirality | 90-99% |

Biocatalytic Synthesis via Carbonyl Reductases

The asymmetric reduction of the prochiral ketone, 2-bromo-2'-methoxyacetophenone, using carbonyl reductases (CREDs) or ketoreductases (KREDs), has emerged as a highly effective and green method for producing enantiomerically pure this compound. nih.govalmacgroup.com This biocatalytic approach is often preferred over traditional chemical methods due to the exceptional selectivity and mild reaction conditions offered by enzymes. nih.govacs.org

Enzyme Screening and Optimization for Enantioselectivity

The cornerstone of developing a successful biocatalytic process is the identification of a suitable enzyme with high activity and stereoselectivity. This is typically achieved through extensive screening of enzyme libraries. Once a promising candidate is identified, further optimization of the reaction conditions or protein engineering can be employed to enhance its performance.

A critical step in this synthesis is the highly selective asymmetric reduction of a prochiral ketone. almacgroup.com The use of isolated ketoreductase enzymes has largely replaced older methods involving whole-cell catalysts like Baker's yeast, offering improved reaction speed and eliminating issues of compound toxicity to the cells. acs.org

For the synthesis of the related (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol, a screening of available carbonyl reductases identified a carbonyl reductase from Novosphingobium aromaticivorans (CBR) and another from Novosphingobium sp. Leaf2 (NoCR) as highly effective biocatalysts. The performance of these enzymes highlights the potential for high efficiency in such bioreductions.

| Enzyme | Substrate Concentration (g/L) | Conversion | Enantiomeric Excess (ee) | Isolated Yield |

|---|---|---|---|---|

| CBR (N. aromaticivorans) | 100 | Complete | >99% | - |

| NoCR (Novosphingobium sp. Leaf2) | 200 | Complete | >99% | 77% |

The NoCR enzyme, in particular, demonstrated excellent catalytic efficiency, with a Km value of 0.66 mmol/L and a kcat of 7.5/s. Process optimization is another key aspect. For instance, in some CRED-catalyzed reductions of α-halo ketones, adjusting the concentration of isopropyl alcohol (IPA), used as a cosubstrate for cofactor regeneration, was found to be crucial, with an optimal concentration of 30% v/v identified for a specific reaction. almacgroup.com

Mechanistic Aspects of Bioreduction Pathways

The mechanism of carbonyl reductases involves the transfer of a hydride from a nicotinamide (B372718) cofactor, either NADH or NADPH, to the carbonyl carbon of the ketone substrate. researchgate.net For these enzymatic reductions to be synthetically useful on a large scale, the stoichiometric nicotinamide cofactor must be continuously regenerated. almacgroup.com

A common and efficient method for cofactor recycling is the substrate-coupled approach, where a sacrificial alcohol, such as isopropanol, is added to the reaction. almacgroup.comnih.gov The same enzyme that reduces the target ketone also oxidizes the isopropanol to acetone, regenerating the required NAD(P)H in the process. almacgroup.com This system is advantageous as it does not require pH control. almacgroup.com

Another widely used system is enzyme-coupled regeneration, which employs a second enzyme and a corresponding substrate. The formate (B1220265)/formate dehydrogenase (FDH) system is a notable example used in the synthesis of (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol, where formate is oxidized to carbon dioxide to regenerate NADH. acs.org Similarly, the glucose/glucose dehydrogenase (GDH) system is also frequently employed. almacgroup.com The choice of regeneration system can be based on factors like the pH optimum of the primary reductase enzyme. acs.org

Stereocontrolled Halogenation Reactions

The synthesis of the chiral halohydrin this compound via biocatalytic reduction requires the precursor α-bromoketone, 2-bromo-2'-methoxyacetophenone. nist.govmedchemexpress.comsigmaaldrich.com The most common method for preparing α-haloketones is through the direct halogenation of the corresponding ketone. mdpi.com

This reaction typically proceeds under acidic conditions, where the acid catalyzes the formation of an enol intermediate. mdpi.com This planar enol then acts as a nucleophile, attacking an electrophilic halogen source like molecular bromine (Br₂). mdpi.com Because the reaction proceeds through a planar enol, direct stereocontrol at the α-carbon during the halogenation step itself is not typically feasible. The stereochemistry of the final alcohol product is determined in the subsequent, highly selective enzymatic reduction of the prochiral ketone.

Alternative methods for synthesizing halohydrins exist, such as the reaction of alkenes with a halogen in the presence of a nucleophilic solvent like water. byjus.commasterorganicchemistry.com This reaction proceeds via a cyclic halonium ion intermediate, and the subsequent backside attack by the water molecule results in an anti-addition product. masterorganicchemistry.comlibretexts.org Another route involves the ring-opening of epoxides with a hydrohalic acid. byjus.com However, for the synthesis of this compound, the pathway involving the reduction of the corresponding α-bromoketone is a more common and controlled approach. almacgroup.comgoogle.com

Methodological Advancements and Efficiency Enhancements

Significant progress has been made in improving the efficiency of biocatalytic ketone reductions. nih.gov A major advancement is the move from using whole-cell systems to employing isolated and often recombinant enzymes. acs.org This shift circumvents problems with substrate or product toxicity to the host cells and allows for much higher substrate loading. nih.govacs.org

The development of robust cofactor regeneration systems, such as the isopropanol/acetone or formate/FDH systems, has been crucial for the scalability and economic viability of these processes. almacgroup.comacs.org These systems allow the expensive nicotinamide cofactor to be used in catalytic amounts.

Furthermore, advances in genomics and screening technologies have led to the discovery of a vast number of novel and robust carbonyl reductases, expanding the toolbox available to synthetic chemists. nih.gov Protein engineering and directed evolution techniques are now routinely used to tailor enzymes for specific substrates, enhancing their activity, stability, and enantioselectivity, ultimately leading to highly efficient and productive manufacturing processes for chiral alcohols.

Nucleophilic Substitution Reactions

The carbon atom bearing the bromine atom in this compound is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the bromide ion, which is a good leaving group. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

Intermolecular Nucleophilic Displacements at the Brominated Carbon

A variety of nucleophiles can displace the bromide ion in this compound to form new carbon-nucleophile bonds. The general principles of nucleophilic substitution reactions are well-established. For instance, strong, less sterically hindered nucleophiles in polar aprotic solvents tend to favor an S(_N)2 mechanism, while weaker, neutral nucleophiles in protic solvents may promote an S(_N)1 pathway, especially given the potential for the formation of a stabilized benzylic carbocation.

While specific studies on this compound are not abundant in the literature, the reactivity of analogous compounds, such as 2-bromo-1-(4-methoxyphenyl)ethanol, demonstrates that the bromine atom can be substituted by various nucleophiles, including amines and thiols, to generate a range of derivatives. For example, the reaction with a primary amine would be expected to yield the corresponding 2-amino-1-(2-methoxyphenyl)ethanol (B2535683) derivative.

| Nucleophile | Expected Product | Reaction Type |

| Azide (B81097) (N₃⁻) | 2-Azido-1-(2-methoxyphenyl)ethanol | S(_N)2 |

| Cyanide (CN⁻) | 2-Cyano-1-(2-methoxyphenyl)ethanol | S(_N)2 |

| Thiolate (RS⁻) | 2-(R-thio)-1-(2-methoxyphenyl)ethanol | S(_N)2 |

| Amine (RNH₂) | 2-(R-amino)-1-(2-methoxyphenyl)ethanol | S(_N)2 |

This table presents expected products based on general principles of nucleophilic substitution reactions.

Intramolecular Cyclization Processes

The presence of the hydroxyl group in close proximity to the electrophilic brominated carbon allows for intramolecular nucleophilic substitution. Treatment of this compound with a base can deprotonate the hydroxyl group, forming an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the adjacent carbon and displacing the bromide ion to form a three-membered cyclic ether, specifically 2-(2-methoxyphenyl)oxirane. This type of reaction is a variation of the Williamson ether synthesis. A similar transformation has been reported for the analogous chloro-alcohol, α-chloromethyl-2-methoxybenzylalcohol, which cyclizes to 2-(2-methoxyphenyl)oxirane upon treatment with potassium hydroxide (B78521) in dioxane/water.

Elimination Reactions and Olefin Formation

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an alkene. This reaction, known as dehydrobromination, involves the removal of a proton from the carbon bearing the hydroxyl group and the simultaneous or sequential elimination of the bromide ion. The most common mechanism for this transformation is the E2 (elimination, bimolecular) pathway, which is favored by strong bases and proceeds through an anti-periplanar transition state.

The expected product of this elimination reaction would be 2-methoxy-1-vinylbenzene. The use of a bulky base, such as potassium tert-butoxide, would favor elimination over substitution. The reaction with sodium ethoxide in ethanol can lead to a mixture of substitution and elimination products.

Oxidation and Reduction Pathways of the Hydroxyl Group

The secondary alcohol functionality in this compound can be oxidized to the corresponding ketone. Mild oxidizing agents such as pyridinium (B92312) chlorochrom

Applications As a Key Intermediate in Complex Molecule Construction

Precursor to Biologically Relevant Heterocyclic Scaffolds

The inherent reactivity of the bromohydrin moiety—a vicinal bromo and hydroxyl group—makes 2-Bromo-1-(2-methoxyphenyl)ethanol a valuable precursor for the synthesis of various heterocyclic structures. The primary transformation is an intramolecular Williamson ether synthesis, where the hydroxyl group, upon deprotonation, acts as a nucleophile to displace the adjacent bromide, forming a highly reactive epoxide ring. This epoxide, a strained three-membered ether, is a powerful electrophile that can be opened by a wide array of nucleophiles to introduce diverse functionalities and build more complex molecular frameworks.

For instance, the related compound (R)-2-bromo-1-(4'-methoxyphenyl)ethanol is a known precursor to (R)-4-methoxyphenyloxirane. This transformation from a bromohydrin to an epoxide is a fundamental step in synthetic chemistry. The resulting oxirane ring is a gateway to numerous heterocyclic scaffolds. Reaction with amines can lead to amino alcohol derivatives, which are structural motifs in many pharmaceuticals, while reaction with azide (B81097) sources followed by reduction or cycloaddition can generate aminocyclitols or triazoles, respectively. Although specific examples detailing the cyclization of this compound into a broad range of heterocycles are not extensively documented in mainstream literature, its structural features strongly suggest its potential as a precursor to a variety of 2-methoxyphenyl-substituted heterocyclic systems.

Strategic Building Block in Target-Oriented Synthesis

The utility of brominated methoxyphenyl ethanol (B145695) derivatives is clearly demonstrated in the synthesis of Lusutrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia. A key chiral intermediate in the synthesis of Lusutrombopag is (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol. researchgate.netdntb.gov.ua This building block contains the necessary stereochemistry and substitution pattern required for the construction of the final drug molecule.

Enantio- and Diastereoselective Synthesis of Advanced Intermediates

Given the importance of chirality in pharmacology, the development of methods for the enantio- and diastereoselective synthesis of intermediates like 1-(3′-bromo-2′-methoxyphenyl)ethanol is of paramount importance. Biocatalysis has emerged as a powerful tool for achieving high stereoselectivity under mild reaction conditions.

Recent research has focused on the enzymatic synthesis of (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol from its corresponding ketone, 1-(3′-bromo-2′-methoxyphenyl)ethanone. researchgate.netdoaj.org This bioreduction is an attractive and green method for accessing the chiral alcohol. researchgate.net Through the screening of various carbonyl reductases (CBRs), specific enzymes have been identified that exhibit excellent activity and enantioselectivity for this transformation. researchgate.netdoaj.org

For example, a carbonyl reductase from Novosphingobium aromaticivorans (CBR) was found to completely convert the starting ketone to the desired (S)-alcohol. researchgate.net Further investigation identified a carbonyl reductase from Novosphingobium sp. Leaf2 (NoCR) that could achieve this conversion with high substrate loading (200 g/L), resulting in an excellent enantiomeric excess (>99% ee) and a good isolated yield (77%). researchgate.netdoaj.org This process utilizes a formate (B1220265)/formate dehydrogenase (FDH) system for the regeneration of the necessary NADH cofactor. researchgate.net The high catalytic efficiency and stereoselectivity of these enzymes make them valuable biocatalysts for potential industrial applications. doaj.org

Table 1: Enzymatic Reduction of 1-(3′-bromo-2′-methoxyphenyl)ethanone Interactive table summarizing the performance of different carbonyl reductases in the synthesis of (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol.

| Enzyme Source | Substrate Conc. (g/L) | Conversion (%) | Enantiomeric Excess (ee %) | Isolated Yield (%) | Cofactor Regeneration |

|---|---|---|---|---|---|

| Novosphingobium aromaticivorans CBR | 100 | Complete | >99 | Not Reported | Not Reported |

| Novosphingobium sp. Leaf2 (NoCR) | 200 | Complete | >99 | 77 | FDH/formate |

This enantioselective synthesis provides a direct route to the chirally pure intermediate, which is essential for the synthesis of Lusutrombopag and other complex, biologically active molecules. The ability to control the stereochemistry at this early stage is a critical aspect of modern synthetic strategy.

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms for Key Transformations

The synthesis of 2-Bromo-1-(2-methoxyphenyl)ethanol can be approached through two primary routes: the stereoselective reduction of a precursor ketone or the electrophilic addition to an alkene. Each pathway proceeds through distinct mechanistic steps that dictate the stereochemical outcome of the product.

One of the most effective methods for producing enantiomerically enriched this compound is the Corey-Itsuno reduction of 2-bromo-2'-methoxyacetophenone. This reaction, also known as the Corey-Bakshi-Shibata (CBS) reduction, utilizes a chiral oxazaborolidine catalyst to achieve high levels of stereocontrol. sciforum.netwikipedia.org The mechanism commences with the coordination of borane (B79455) (BH₃) to the nitrogen atom of the oxazaborolidine catalyst. This initial step serves a dual purpose: it activates the borane as a hydride donor and enhances the Lewis acidity of the endocyclic boron atom of the catalyst. sciforum.netwikipedia.org

The activated catalyst-borane complex then coordinates to the carbonyl oxygen of the 2-bromo-2'-methoxyacetophenone. To minimize steric hindrance, this coordination occurs at the more accessible lone pair of the carbonyl oxygen, which is the lone pair closer to the smaller substituent (the bromomethyl group in this case) versus the larger 2-methoxyphenyl group. sciforum.net This preferential binding orients the ketone for a face-selective hydride transfer from the coordinated borane. The hydride transfer proceeds through a highly organized, six-membered ring transition state. wikipedia.orgmdpi.com This organized transition state is crucial for the high degree of enantioselectivity observed in the CBS reduction. Following the hydride transfer, an alkoxyborane intermediate is formed, which upon acidic workup, yields the chiral this compound. sciforum.net

An alternative synthetic route involves the formation of a halohydrin from 2-methoxystyrene. This reaction is an electrophilic addition where a halogen (like bromine) and a hydroxyl group are added across the double bond. The reaction is typically carried out using a source of electrophilic bromine, such as N-bromosuccinimide (NBS), in the presence of water. The mechanism is initiated by the attack of the alkene's π-electrons on the bromine atom, leading to the formation of a cyclic bromonium ion intermediate. This intermediate is a three-membered ring containing the two carbon atoms of the former double bond and the bromine atom. The formation of this cyclic ion is key to the reaction's stereoselectivity. Water, acting as a nucleophile, then attacks one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bulky bromonium ion, resulting in an anti-addition of the bromine and hydroxyl groups. The regioselectivity of the nucleophilic attack is governed by the electronic and steric effects of the substituents.

Kinetic Studies of Reaction Rates and Selectivity

While specific kinetic data for the synthesis of this compound is not extensively reported in publicly available literature, the principles governing the reaction rates and selectivity can be understood from studies of analogous systems.

In the Corey-Itsuno reduction , the reaction rate is influenced by several factors, including the nature of the borane source, the structure of the oxazaborolidine catalyst, and the substrate itself. The use of different borane complexes, such as BH₃·THF or BH₃·SMe₂, can affect the rate of reduction. The structure of the chiral ligand on the oxazaborolidine catalyst is paramount for achieving high enantioselectivity. For instance, catalysts derived from different amino alcohols can exhibit varying degrees of effectiveness. mdpi.com

The enantiomeric excess (e.e.) is a critical measure of selectivity in these asymmetric reductions. For the reduction of various substituted acetophenones using a chiral oxazaborolidine catalyst derived from a β-amino alcohol synthesized from (-)-α-pinene, high enantioselectivities have been reported. mdpi.com Although specific values for 2-bromo-2'-methoxyacetophenone are not provided, it is reasonable to expect high e.e. values based on the general efficacy of the CBS reduction for aryl alkyl ketones.

Table 1: Enantioselective Reduction of Substituted Acetophenones with a Chiral Oxazaborolidine Catalyst Note: This table presents data for analogous compounds to illustrate the typical selectivity of the Corey-Itsuno reduction. Data for this compound is not explicitly available in the searched literature.

| Substrate | Enantiomeric Excess (e.e.) of Alcohol Product (%) | Yield (%) |

|---|---|---|

| Acetophenone (B1666503) | 96 | 94 |

| 4-Methylacetophenone | 95 | 92 |

| 4-Chloroacetophenone | 97 | 95 |

For the halohydrin formation , the rate of reaction is dependent on the nucleophilicity of the alkene and the electrophilicity of the bromine source. The methoxy (B1213986) group on the aromatic ring of 2-methoxystyrene is an electron-donating group, which increases the electron density of the double bond, thereby increasing its nucleophilicity and the rate of reaction with an electrophile. The selectivity of the reaction, in terms of anti-addition, is generally very high due to the formation of the bridged bromonium ion intermediate.

Transition State Analysis in Stereoselective Processes

The stereochemical outcome of the Corey-Itsuno reduction is rationalized by analyzing the geometry of the transition state. As previously mentioned, the reaction proceeds through a chair-like, six-membered transition state involving the oxazaborolidine catalyst, the borane, and the ketone. wikipedia.orgmdpi.com

The key to the enantioselectivity lies in the minimization of steric interactions within this transition state. The larger substituent on the ketone (the 2-methoxyphenyl group) preferentially occupies a pseudo-equatorial position to avoid steric clashes with the chiral framework of the catalyst. Consequently, the smaller substituent (the bromomethyl group) is placed in a pseudo-axial orientation. This arrangement exposes one face of the carbonyl group to the hydride transfer from the borane, leading to the preferential formation of one enantiomer of the alcohol. sciforum.net

Theoretical and Computational Studies of 2 Bromo 1 2 Methoxyphenyl Ethanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 2-Bromo-1-(2-methoxyphenyl)ethanol, these calculations, typically employing Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of molecular orbitals.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum chemical calculations. These maps visualize the charge distribution on the molecule's surface, with red areas indicating regions of high electron density (negative potential) and blue areas representing regions of low electron density (positive potential). For this compound, the MEP would likely show a negative potential around the oxygen atoms of the methoxy (B1213986) and hydroxyl groups, making them sites for hydrogen bonding and interaction with electrophiles. Positive potentials would be expected around the hydrogen atoms of the hydroxyl group and the carbon atom attached to the bromine, indicating their susceptibility to nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound (Inferred from Analogs)

| Property | Predicted Value/Characteristic | Implication |

| HOMO Energy | Relatively High | Susceptible to electrophilic attack on the aromatic ring |

| LUMO Energy | Relatively Low | Prone to nucleophilic attack at the carbon bearing the bromine |

| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity |

| MEP Negative Region | Around Oxygen Atoms | Sites for hydrogen bonding and electrophilic interaction |

| MEP Positive Region | Around Hydroxyl H and C-Br Carbon | Sites for nucleophilic attack |

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and conformational preferences of this compound are governed by a delicate interplay of steric and stereoelectronic effects. Conformational analysis aims to identify the most stable arrangements of atoms in the molecule, which in turn dictate its physical and chemical properties.

Due to the rotational freedom around the C-C and C-O single bonds, this compound can exist in various conformations. The relative energies of these conformers are influenced by several factors, including:

Steric Hindrance: The bulky bromine atom and the 2-methoxyphenyl group will tend to orient themselves to minimize steric clash.

Dipole-Dipole Interactions: The polar C-Br and C-O bonds will create dipole moments that interact, influencing the preferred orientation.

Intramolecular Hydrogen Bonding: A key interaction in this molecule is the potential for an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the oxygen of the methoxy group, or the bromine atom. The formation of such a hydrogen bond can significantly stabilize a particular conformation, often leading to a pseudo-cyclic structure.

Stereoelectronic effects, which involve the interaction of electron orbitals, also play a crucial role. For example, the anomeric effect, a type of stereoelectronic interaction, could influence the geometry around the C-O bonds.

While a detailed conformational analysis of this compound has not been published, studies on simpler analogs like 2-bromoethanol (B42945) have shown the presence of both anti and gauche conformers, with the gauche form often being stabilized by an intramolecular hydrogen bond. A similar scenario is highly probable for this compound, with the intramolecular hydrogen bond to the methoxy oxygen likely being a dominant stabilizing factor.

Table 2: Potential Conformations and Stabilizing/Destabilizing Interactions

| Conformer | Key Dihedral Angle | Primary Stabilizing Interaction | Primary Destabilizing Interaction |

| Gauche-like | O-C-C-Br ≈ 60° | Intramolecular H-bond (OH···OCH₃ or OH···Br) | Some steric strain |

| Anti-like | O-C-C-Br ≈ 180° | Minimized steric hindrance | Fewer intramolecular interactions |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to model the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, several reaction pathways can be computationally explored.

One of the most common reactions for halohydrins is elimination to form an epoxide or an alkene. In the presence of a base, this compound can undergo an intramolecular Williamson ether synthesis to form 2-(2-methoxyphenyl)oxirane (B139928). Computational modeling of this reaction would involve:

Reactant and Product Optimization: The geometries of the starting material (the deprotonated alcohol) and the epoxide product are optimized to find their lowest energy structures.

Transition State Search: A search for the transition state structure connecting the reactant and product is performed. This structure represents the highest energy point along the reaction coordinate.

Frequency Calculation: Vibrational frequency calculations are carried out to confirm the nature of the stationary points (minimum for reactant and product, first-order saddle point for the transition state) and to obtain the zero-point vibrational energy (ZPVE).

Activation Energy Calculation: The activation energy is calculated as the energy difference between the transition state and the reactant.

Another potential reaction is the E2 elimination to form 2-methoxy-styrene, which would compete with the epoxide formation. Computational modeling can help predict the preferred reaction pathway by comparing the activation energies of the two competing reactions.

Although specific computational studies on the reaction pathways of this compound are not documented, the general principles of modeling these types of reactions are well-established.

Prediction of Spectroscopic Signatures for Structural Elucidation (Methodology)

Computational methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are essential for the structural elucidation of newly synthesized compounds.

The general methodology for predicting spectroscopic signatures for this compound would involve the following steps:

Geometry Optimization: The first step is to obtain the optimized molecular geometry of the most stable conformer(s) of the molecule using a suitable level of theory (e.g., DFT with a basis set like 6-31G(d,p)).

NMR Chemical Shift Calculation: Once the geometry is optimized, the NMR chemical shifts (¹H and ¹³C) are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The calculated shifts are then typically scaled and referenced against a standard (e.g., Tetramethylsilane - TMS) to facilitate comparison with experimental data.

IR Frequency Calculation: At the same optimized geometry, the vibrational frequencies and their corresponding intensities are calculated. These frequencies correspond to the absorption bands in the IR spectrum. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the calculations.

By comparing the computationally predicted spectra with experimental spectra, one can confirm the structure of the synthesized molecule. While a predicted spectrum for this compound is not available, the methodology is a standard practice in modern chemical research.

Table 3: Methodology for Computational Prediction of Spectroscopic Data

| Spectroscopic Technique | Computational Method | Key Steps | Expected Output |

| ¹H and ¹³C NMR | GIAO (Gauge-Including Atomic Orbital) | Geometry optimization, magnetic shielding tensor calculation, referencing. | List of chemical shifts (ppm) for each nucleus. |

| IR Spectroscopy | Vibrational Frequency Calculation | Geometry optimization, Hessian matrix calculation, frequency analysis. | List of vibrational frequencies (cm⁻¹) and their intensities. |

Derivatization and Structural Modifications of 2 Bromo 1 2 Methoxyphenyl Ethanol

Functional Group Interconversions at the Hydroxyl and Bromine Centers

The hydroxyl and bromine groups of 2-bromo-1-(2-methoxyphenyl)ethanol are primary sites for chemical reactions, allowing for a range of functional group interconversions.

The hydroxyl group can undergo oxidation to yield the corresponding ketone, 2-bromo-1-(2-methoxyphenyl)ethanone. bldpharm.com This transformation is a common step in the synthesis of more complex molecules. Conversely, the bromine atom can be targeted for reduction , replacing it with a hydrogen atom to form 1-(2-methoxyphenyl)ethanol.

Furthermore, the bromine atom is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of various functionalities, such as amines or thiols, leading to a wide range of derivatives. The hydroxyl group can also participate in reactions like esterification , further expanding the diversity of accessible compounds.

A notable reaction involves the unexpected formation of a vicinal bromoether, 2-bromo-2-(methoxy(phenyl)methyl)malononitrile, when reacting β,β-dicyanostyrene with N-bromosuccinimide in methanol (B129727). mdpi.com This highlights the potential for complex and sometimes unanticipated transformations involving the bromo- and hydroxyl-like functionalities in related systems. mdpi.com

Synthesis of Analogues with Modified Aryl Moieties

Modification of the aryl portion of this compound provides another avenue for creating structural analogues. This can involve altering the position of the methoxy (B1213986) group on the phenyl ring or introducing different substituents altogether.

For instance, the synthesis of 2-bromo-1-(4-methoxyphenyl)ethanol, an isomer of the title compound, is well-documented. nih.gov This analogue is typically synthesized through the bromination of 4-methoxyacetophenone followed by reduction of the resulting ketone. nih.govresearchgate.net The choice of solvent and brominating agent can influence the yield and reaction conditions. For example, using cupric bromide in ethyl acetate (B1210297) has been shown to be an effective method for the bromination step. nih.gov

| Compound Name | CAS Number | Molecular Formula | Key Synthetic Precursor |

| 2-Bromo-1-(4-methoxyphenyl)ethanol | 19922-83-9 | C₉H₁₁BrO₂ | 4-Methoxyacetophenone |

| (R)-2-Bromo-1-(4-methoxyphenyl)ethanol | 117465-37-9 | C₉H₁₁BrO₂ | Not specified |

| 2-(4-Bromo-2-methoxyphenyl)ethanol | 1289626-24-9 | C₉H₁₁BrO₂ | Not specified |

| 2-(2-Bromo-5-methoxyphenyl)ethanol | 75534-35-9 | C₉H₁₁BrO₂ | Not specified |

Design and Synthesis of Advanced Derivatives

The design and synthesis of advanced derivatives of this compound often involve multi-step synthetic sequences that combine functional group interconversions and aryl modifications. These efforts are aimed at creating novel molecules with specific, tailored properties.

An example of the synthesis of an advanced derivative is the preparation of 2-bromo-2-(methoxy(phenyl)methyl)malononitrile from β,β-dicyanostyrene. mdpi.com While not a direct derivative of this compound, this synthesis demonstrates the creation of a complex molecule containing a bromoether functionality, which could be conceptually related to derivatives of the title compound. mdpi.com The reaction proceeds by treating β,β-dicyanostyrene with N-bromosuccinimide in methanol, leading to the formation of the vicinal haloether. mdpi.com

The development of such synthetic protocols is crucial for accessing novel chemical space and exploring the potential applications of these advanced derivatives. Further research in this area could focus on expanding the scope of these reactions to include a wider range of starting materials and reagents, leading to an even greater diversity of complex molecules.

| Derivative Name | Starting Material | Reagents | Key Transformation |

| 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile | β,β-Dicyanostyrene | N-Bromosuccinimide, Methanol | Vicinal Bromination and Etherification |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Efficient Transformations

A significant area of future research lies in the development of advanced catalytic systems to enhance the efficiency and selectivity of reactions involving 2-Bromo-1-(2-methoxyphenyl)ethanol. The focus is shifting from conventional methods to more sophisticated and sustainable catalytic approaches.

In addition to biocatalysis, the development of new chemocatalysts is also a key research direction. This includes the design of catalysts for the regioselective ring-opening of the epoxide derived from this compound. The ability to control the regioselectivity of this reaction would provide access to a wider range of functionalized molecules.

Sustainable Synthesis Methodologies and Green Chemistry Principles

The synthesis of this compound and its derivatives is increasingly being scrutinized through the lens of green chemistry. The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. wordpress.com

Traditionally, the synthesis of bromohydrins often involves the use of hazardous reagents like elemental bromine (Br₂) and chlorinated solvents. wordpress.com Future research will focus on developing greener alternatives. The use of N-bromosuccinimide (NBS) is already a step in this direction as it is a solid and easier to handle than liquid bromine. wordpress.com However, the reaction with NBS still generates by-products. wordpress.com Therefore, the development of catalytic methods that can utilize bromide salts in situ, coupled with a benign oxidant, is a significant goal. rsc.org

A notable advancement is the use of dimethyl sulfoxide (B87167) (DMSO) not only as a solvent but also as an oxidant and an oxygen source in the synthesis of bromohydrins from olefins or secondary bromides. rsc.org This approach offers a more efficient and direct transformation. rsc.org Furthermore, electrochemical methods for the bromination of alkenes are being explored as a green, oxidant-free alternative. organic-chemistry.org

The use of water as a solvent is another key aspect of green chemistry being applied to halohydrin synthesis. wordpress.comresearchgate.net Research into performing these reactions in aqueous media, potentially with the aid of phase-transfer catalysts or surfactants, will be a continuing trend.

Exploration of Undiscovered Reactivity Profiles and Synthetic Potential

Beyond its established role as a precursor to epoxides, this compound possesses a rich and underexplored reactivity profile. The presence of three key functional groups—the hydroxyl group, the bromine atom, and the methoxy-substituted aromatic ring—provides a platform for diverse chemical transformations.

Future research will likely focus on exploiting the interplay between these functional groups to develop novel synthetic methodologies. For instance, the bromine atom can be displaced by a variety of nucleophiles to introduce new functionalities. The development of catalytic systems that can achieve these substitutions with high chemo- and stereoselectivity is an active area of investigation.

The ortho-methoxy group can exert significant electronic and steric effects on the reactivity of the molecule. rsc.org It can influence the regioselectivity of reactions at the benzylic position and potentially participate in ortho-lithiation or other directed metalation reactions, opening up avenues for further functionalization of the aromatic ring. The synthetic potential of methoxyphenyl-substituted compounds is also being explored in the development of porphyrin derivatives for applications in photodynamic therapy and materials science. rsc.orgnih.gov

Furthermore, the tandem transformation of this compound in one-pot procedures is a promising strategy for increasing synthetic efficiency. rsc.org For example, the in-situ formation of the epoxide followed by its ring-opening with a nucleophile, such as an azide (B81097), can lead to the direct synthesis of valuable azidoalcohols. rsc.org The exploration of new tandem reactions and domino sequences initiated from this compound will undoubtedly uncover novel synthetic pathways and lead to the creation of complex and valuable molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.